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Compound of Interest

Compound Name: 2-Iodo-4,6-dimethoxybenzoic acid

Cat. No.: B8052973

Get Quote

Executive Summary & Compound Identity
2-Iodo-4,6-dimethoxybenzoic acid (CAS: 852810-81-2) is a specialized halogenated

aromatic building block used primarily in pharmaceutical discovery and materials science. Its

structural duality—combining a reactive aryl iodide (for cross-coupling) with an electron-rich

dimethoxybenzoic acid core—dictates a unique solubility profile driven by pH-dependence and

intermolecular hydrogen bonding.

This guide provides a technical analysis of its physicochemical behavior, predictive solubility

modeling, and a rigorous protocol for experimental solubility profiling.[1]
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Property Detail

CAS Number 852810-81-2

Molecular Formula C₉H₉IO₄

Molecular Weight 308.07 g/mol

Physical State Solid (typically off-white to pale yellow)

Core Functionality
Aryl Iodide (Electrophile), Carboxylic Acid

(Protonic), Methoxy (Electron Donor)

Physicochemical Solubility Drivers
Understanding the solubility of this compound requires analyzing the competition between its

lattice energy and solvation enthalpy.

Structural Determinants
Ortho-Iodo Effect: The bulky iodine atom at the C2 position exerts steric pressure on the

carboxylic acid group, twisting it out of planarity with the benzene ring. This reduces

intermolecular

-stacking efficiency compared to non-iodinated analogs, potentially increasing solubility in
organic solvents.

Dimethoxy Hydrophilicity: The oxygen atoms at C4 and C6 are hydrogen bond acceptors.

While the methyl groups add lipophilicity, the overall effect of the dimethoxy motif is an

increased affinity for polar aprotic solvents (DMSO, DMF) compared to simple iodobenzoic

acid.

Carboxylic Acid Dimerization: In non-polar solvents (Toluene, DCM), the compound likely

exists as stable hydrogen-bonded dimers. Solubilization in these media requires energy to

break this dimer, resulting in lower solubility unless the solvent can compete for H-bonding

(e.g., Methanol).

Predicted Solubility Profile
Based on structure-property relationships (SPR) of analogous 2-iodo-4-methoxybenzoic acid.
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Solvent Class
Representative
Solvents

Predicted Solubility
Mechanistic
Rationale

Polar Aprotic DMSO, DMF, NMP High (>100 mg/mL)

Dipole-dipole

interactions disrupt

acid dimers; high

dielectric constant

stabilizes the polar C-I

bond.

Polar Protic Methanol, Ethanol Moderate-High

Solvent acts as H-

bond donor/acceptor,

effectively solvating

the carboxyl and

methoxy groups.

Esters/Ketones Ethyl Acetate, Acetone Moderate

Good general

solvency for the

organic core; often

used for

recrystallization.[2]

Chlorinated
Dichloromethane

(DCM), Chloroform
Low-Moderate

Solubilizes the

aromatic core but

struggles to break

strong acid dimers

without heat.

Non-Polar Hexanes, Heptane Insoluble

Lack of polarity

prevents solvation of

the carboxylic acid

and methoxy groups.

Aqueous (Acidic) Water (pH < 3) Insoluble

The unionized acid

dominates;

hydrophobic aryl core

prevents dissolution.

Aqueous (Basic) Water (pH > 6) High Deprotonation forms

the carboxylate anion
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(–COO⁻), conferring

high water solubility.

pH-Dependent Solubility & Speciation
The solubility of 2-Iodo-4,6-dimethoxybenzoic acid is governed by its pKa (estimated ~3.5–

4.0). The presence of the electron-withdrawing Iodine (inductive effect) lowers the pKa relative

to dimethoxybenzoic acid, while the electron-donating methoxy groups counter this.

Speciation Logic Diagram
The following diagram illustrates the transition from insoluble solid to soluble anion based on

environmental pH.
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Figure 1: Solubility transition mechanism. At pH > pKa, the equilibrium shifts heavily toward the

soluble anionic form.

Experimental Protocol: Gravimetric Solubility
Determination
Since specific quantitative data is often absent for niche building blocks, researchers must

generate their own reliable data. This protocol ensures reproducibility.

Reagents & Equipment
Compound: 2-Iodo-4,6-dimethoxybenzoic acid (>95% purity).
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Solvents: HPLC grade (Water, MeOH, DMSO, DCM, Toluene).

Equipment: Thermomixer, Centrifuge (10,000 rpm), Analytical Balance (0.01 mg precision),

HPLC vials.

Step-by-Step Workflow
Saturation: Weigh ~20 mg of compound into a 1.5 mL microcentrifuge tube.

Solvent Addition: Add 500 µL of the target solvent.

Equilibration: Vortex for 30 seconds, then incubate in a Thermomixer at 25°C (or target temp)

for 24 hours at 800 rpm.

Check: If the solution becomes clear, add more solid until a precipitate persists (ensuring

saturation).

Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

Quantification (Gravimetric):

Pipette exactly 200 µL of the clear supernatant into a pre-weighed aluminum weighing

boat.

Evaporate solvent (Vacuum oven at 40°C or N2 stream).

Weigh the residue.

Calculation:

Workflow Visualization
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Figure 2: Iterative saturation workflow to ensure accurate solubility measurement.
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Practical Applications & Solvent Selection
Synthesis & Recrystallization
For purification, the "Solubility Differential" principle is used. The compound is soluble in hot

polar solvents but precipitates upon cooling or addition of an anti-solvent.

Recommended Recrystallization System: Ethanol/Water or Ethyl Acetate/Hexane.

Protocol: Dissolve in minimal hot Ethanol. Add warm Water dropwise until turbidity

appears. Cool slowly to 4°C.

Reaction Solvents:

Suzuki Coupling: Dioxane/Water (4:1) or DMF. The compound's solubility in these mixtures

ensures high localized concentration for the catalyst.

Storage & Stability
Hydrolysis Risk: Low, but avoid storing in basic aqueous solutions for prolonged periods to

prevent potential decarboxylation or ether cleavage under extreme conditions.

Light Sensitivity: As an aryl iodide, C-I bond homolysis can occur under UV light. Store solid

in amber vials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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